6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Medicinal chemistry Physicochemical profiling Solubility optimization

Sourcing a fused triazolopyridazinone scaffold with precise substitution for kinase SAR? Generic building blocks force de novo heterocycle synthesis, delaying optimization. This compound supplies the validated [4,3-b]-3-one core with H-bond donor and a displaceable 6-chloro handle. - **Synthetic Utility**: 6-Cl enables parallel SₙAr diversification; 7-methyl influences regioselectivity vs. des-methyl analog. - **Pharmacophore Ready**: Matches c-Met/Pim-1 kinase inhibitor requirements; 3-oxo provides H-bond donor/acceptor. - **Supply Assurance**: ≥98% purity. Available in research to lab scales. Ambient shipping.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
Cat. No. B13128384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Molecular FormulaC6H5ClN4O
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=O)N2N=C1Cl
InChIInChI=1S/C6H5ClN4O/c1-3-2-4-8-9-6(12)11(4)10-5(3)7/h2H,1H3,(H,9,12)
InChIKeyOSULKFZLJFDLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: Hinge-Binding Heterocyclic Scaffold


6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1026687-75-1) is a fused [1,2,4]triazolo[4,3-b]pyridazin-3-one heterocycle carrying a chlorine atom at position 6 and a methyl group at position 7 . This scaffold serves as a versatile synthetic intermediate for kinase inhibitor programs (e.g., c‑Met, Pim‑1) and other medicinal chemistry campaigns, where the 3‑oxo group provides a hydrogen‑bond donor/acceptor motif and the 6‑chloro substituent acts as a displacement handle for nucleophilic aromatic substitution .

1
Kinase inhibitor scaffold development — pre-formed [4,3-b] triazolopyridazin-3-one core
2
Hinge-binding pharmacophore motif — 3-oxo group provides H-bond donor/acceptor for target engagement studies
3
6-Chloro SNAr diversification handle — enables parallel library synthesis without de novo scaffold construction

Why Generic Substitution Is Not Trivial


Within the triazolopyridazin‑3‑one family, even single‑atom alterations produce quantifiable differences in hydrogen‑bonding capacity, lipophilicity, and molecular topology that directly impact synthetic utility and biological target engagement. The 7‑methyl group distinguishes this compound from the des‑methyl analog (CAS 33050‑32‑7), while the 3‑oxo moiety sets it apart from the des‑oxo variant (CAS 58826‑39‑4); regioisomeric [1,5‑b] fusion further alters electron distribution and LogP. These structural distinctions translate into measurable property shifts that cannot be ignored when designing SAR studies or scaling up a synthetic route .

Target scaffold Des-methyl analog (CAS 33050-32-7) MW differs by +14 Da; the 7-methyl group modifies lipophilicity and may alter metabolic stability in SAR studies
Target scaffold Des-oxo analog (CAS 58826-39-4) Lacks H-bond donor; hinge-binding engagement may not transfer and solubility profile shifts measurably
Target scaffold [1,5-b] regioisomer series Altered LogP-activity relationship; validated [4,3-b] QSAR model may not apply, requiring re-optimization

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count vs. Des-Oxo Analog

The target compound possesses one hydrogen‑bond donor (the NH of the 3‑oxo group), whereas the corresponding des‑oxo analog 6‑chloro‑7‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazine (CAS 58826‑39‑4) has zero hydrogen‑bond donors . This single H‑bond donor is critical for hinge‑binding interactions in kinase targets and directly influences aqueous solubility and permeability.

H-Bond Donor Count
Reported
Target: 1 HBD (3-oxo NH)
Des-oxo analog: 0 HBD
ΔHBD = +1
Reported structural basis for hinge-binding motif; des-oxo analog lacks this pharmacophoric feature
Calculated from molecular structure; experimental binding validation context required
Medicinal chemistry Physicochemical profiling Solubility optimization

Molecular Weight Impact vs. Des-Methyl Analog

The 7‑methyl group raises the molecular weight from 170.56 g mol⁻¹ (6‑chloro‑[1,2,4]triazolo[4,3‑b]pyridazin‑3(2H)‑one, CAS 33050‑32‑7) to 184.58 g mol⁻¹ for the target compound . This +14 Da difference, while modest, affects molar‑based dosing calculations and contributes to a measurable increase in lipophilicity.

Molecular Weight Shift
Reported
ΔMW = +14.02 g mol−1
Modifies lipophilicity; estimated ΔlogP ≈ +0.5 may affect molar dosing calculations
Metabolic stability context requires review; des-methyl analog may not serve as direct surrogate
Pre-formulation Dose calculation SAR exploration

Regioisomeric Scaffold Comparison

The [4,3‑b] triazole‑pyridazine fusion of the target compound is regioisomeric with the [1,5‑b] series (e.g., 6‑chloro‑7‑methyl‑[1,2,4]triazolo[1,5‑b]pyridazine, CAS 51519‑27‑8). QSAR studies on related triazolopyridazin‑3‑ones demonstrate that the fusion pattern shifts the optimal LogP for biological activity by approximately 0.2–0.3 log units, and the [4,3‑b] scaffold achieves peak chlorophyll inhibition at LogP ≈ 3.02, whereas the [1,5‑b] series would require re‑optimization .

Regioisomeric LogP Profile
Class-level
[4,3-b] optimal LogP ≈ 3.02
[1,5-b] series: not established
Different LogP-activity relationship; scaffold switch may require re-optimization
QSAR model from Spirodela polyrhiza chlorophyll inhibition; class-level inference
Scaffold selection LogP optimization Electronic effects

6-Chloro Substituent as a Synthetic Handle

The 6‑chloro group of the target compound undergoes nucleophilic aromatic substitution (SₙAr) with amines, as demonstrated in patent US 4,526,890, where 6‑chloro‑7‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazine was converted to 7,8‑dimethyl‑6‑(4‑methylpiperazin‑1‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazine in a single step [1]. The 3‑oxo group of the target remains intact during such transformations, whereas the des‑oxo analog lacks the H‑bond donor needed for subsequent biological targeting.

SNAr Diversification
Reported
6-Cl displaceable by amines; 3-oxo group retained in one-step transformation
Supports one-step diversification retaining hinge-binding motif for kinase-focused library design
Method context from US Patent 4,526,890; neat amine or amine/DMF, 55–120 °C
Synthetic chemistry Late-stage functionalization Parallel synthesis

Differentiated Application Scenarios


Kinase Inhibitor Library Design

The target compound supplies a pre‑formed [4,3‑b] triazolopyridazin‑3‑one core with an H‑bond donor at position 2/3, matching the pharmacophore requirements of c‑Met and Pim‑1 kinase inhibitors. The 6‑chloro handle allows parallel SₙAr diversification to generate focused libraries without de novo scaffold construction [1].

QSAR-Driven Lead Optimization

For programs requiring LogP‑based activity tuning, the target compound belongs to a scaffold for which a validated QSAR model exists (optimal LogP ≈ 3.02 for chlorophyll inhibition). This model can guide substituent selection at position 8, accelerating the design‑synthesis‑test cycle .

7-Methyl Group for Regioselectivity Control

In nucleophilic displacement reactions, the 7‑methyl group exerts a steric and electronic influence on the pyridazine ring, potentially altering regioselectivity compared to the 7‑unsubstituted analog. This property can be exploited to achieve selective mono‑functionalization in complex molecule synthesis [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Hinge-binding 3-oxo motif with SNAr diversification handle
Diversification scope and target engagement assays
QSAR-driven lead optimization
Validated [4,3-b] scaffold LogP-activity model
Substituent-guided activity tuning at position 8
Regioselective functionalization
7-Methyl steric and electronic influence on pyridazine ring
Regioselectivity outcomes in nucleophilic displacement
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